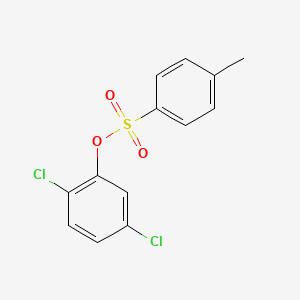

2,5-dichlorophenyl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-8-10(14)4-7-12(13)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHRKAYUTUROFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichlorophenyl 4 Methylbenzenesulfonate

Direct Esterification Approaches

Direct esterification stands as the most conventional and widely employed method for synthesizing aryl sulfonates. This approach involves the direct reaction of a phenol (B47542) with a sulfonyl chloride to form the corresponding sulfonate ester.

The principal method for synthesizing 2,5-dichlorophenyl 4-methylbenzenesulfonate (B104242) is through a nucleophilic substitution reaction. This involves treating the nucleophile, 2,5-dichlorophenol (B122974), with the electrophilic p-toluenesulfonyl chloride (also known as 4-methylbenzenesulfonyl chloride or TsCl). nih.govmasterorganicchemistry.com In this reaction, the oxygen atom of the phenolic hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, which serves as a leaving group, and the formation of a new ester bond between the oxygen and the sulfur atom. The result is the formation of 2,5-dichlorophenyl 4-methylbenzenesulfonate and a molecule of hydrochloric acid (HCl) as a byproduct. masterorganicchemistry.com

The general reaction is as follows:

Reactants: 2,5-Dichlorophenol and 4-Methylbenzenesulfonyl Chloride

Product: this compound

Byproduct: Hydrochloric Acid (HCl)

This reaction is a standard procedure for converting alcohols and phenols, which are poor leaving groups, into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comyoutube.com

Bases: Weak, non-nucleophilic bases are typically preferred. Pyridine (B92270) is a commonly used base in tosylation reactions for several reasons. nih.gov Firstly, it effectively scavenges the HCl byproduct. masterorganicchemistry.com Secondly, pyridine can also act as a nucleophilic catalyst. It reacts with the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate. echemi.comstackexchange.com This intermediate is more susceptible to nucleophilic attack by the phenol than the tosyl chloride itself, thus accelerating the rate of the reaction. echemi.comstackexchange.com Other tertiary amines, such as triethylamine, can also be used.

Solvents: The choice of solvent is critical for ensuring that the reactants are fully dissolved, which facilitates the reaction. The polarity of the solvent can also affect the reaction rate. More polar solvents can help to stabilize charged intermediates and transition states, potentially accelerating the reaction. Common solvents for this type of reaction include chlorinated hydrocarbons like dichloromethane (B109758) or chloroform, as well as ethers and aromatic hydrocarbons.

| Component | Function | Examples |

| Base | Neutralizes HCl byproduct; can act as a nucleophilic catalyst | Pyridine, Triethylamine |

| Solvent | Dissolves reactants; influences reaction rate | Dichloromethane, Chloroform, Toluene |

Alternative Synthetic Pathways

While direct esterification is the most common route, alternative pathways for the synthesis of aryl sulfonates are continually being explored to improve yields, reduce reaction times, or accommodate sensitive functional groups.

Alternative synthetic strategies may involve the use of activated precursors to enhance reactivity. Instead of using 4-methylbenzenesulfonyl chloride, other sulfonylating agents could be employed. For instance, sulfonyl anhydrides are more reactive than sulfonyl chlorides and can sometimes be used for difficult esterifications. Another approach could involve activating the phenol itself. For example, converting the 2,5-dichlorophenol to its corresponding phenoxide salt with a strong base prior to the addition of the sulfonyl chloride can increase its nucleophilicity and accelerate the reaction. Furthermore, related compounds like aryl triflates, which are often used in cross-coupling reactions, highlight the utility of different sulfonate esters, although their synthesis and reactivity patterns can differ from tosylates. berkeley.edu

Modern synthetic chemistry often employs catalysts to facilitate reactions under milder conditions and with greater efficiency. While the base (like pyridine) in the standard tosylation reaction can be considered a catalyst, other transition-metal-catalyzed methods are emerging for the formation of sulfur-oxygen bonds. For example, palladium-catalyzed cross-coupling reactions are well-established for forming carbon-nitrogen and carbon-oxygen bonds using aryl tosylates as substrates. organic-chemistry.orgnih.gov While less common for the synthesis of the tosylate itself, analogous catalytic systems could potentially be developed. Research into nickel-catalyzed cross-coupling of aryl tosylates and photocatalytic methods for generating related sulfonamides from aryl triflates suggests that catalyst-mediated approaches are a promising area for future development in aryl sulfonate synthesis. researchgate.netrsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters for optimization include temperature, reactant stoichiometry, and concentration.

Temperature: Tosylation reactions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions. The reaction mixture is typically allowed to warm to room temperature as the reaction progresses.

Stoichiometry: A slight excess of the sulfonyl chloride is sometimes used to ensure complete conversion of the phenol. The amount of base used is typically at least one equivalent to neutralize the HCl produced, though it is often used in larger quantities, especially when it also serves as the solvent.

Concentration: The concentration of reactants can influence the reaction rate. Higher concentrations may lead to faster reactions, but can also increase the likelihood of side reactions.

The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the starting material has been fully consumed. Upon completion, the product is isolated through a workup procedure, which usually involves washing with aqueous solutions to remove the base and any remaining acid, followed by purification, often through recrystallization or column chromatography.

A hypothetical optimization table for the synthesis might look as follows, based on common practices for similar reactions:

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine (1.1) | Dichloromethane | 0 to 25 | 12 | 85 |

| 2 | Triethylamine (1.5) | Dichloromethane | 0 to 25 | 12 | 82 |

| 3 | Pyridine (3.0) | Dichloromethane | 25 | 6 | 90 |

| 4 | Pyridine (excess) | Pyridine | 0 to 25 | 8 | 92 |

Temperature and Time Dependence

The temperature and duration of the reaction are critical parameters that significantly influence the yield and purity of this compound. Generally, for the synthesis of aryl sulfonates, the reaction is initiated at a lower temperature, typically around 0 °C in an ice bath, to control the initial exothermic reaction. Subsequently, the reaction mixture is often allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure completion.

The optimal temperature and time are interdependent. Higher temperatures can accelerate the reaction rate, potentially reducing the required reaction time. However, elevated temperatures may also lead to the formation of undesired byproducts through side reactions. Conversely, lower temperatures may require longer reaction times to achieve a satisfactory yield.

Without specific experimental data for the synthesis of this compound, a hypothetical data table based on general knowledge of similar reactions is presented below to illustrate the potential effects of temperature and time on the reaction yield. It is important to note that these values are illustrative and would need to be confirmed by experimental studies.

Table 1: Hypothetical Influence of Temperature and Reaction Time on the Yield of this compound

| Entry | Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | 0 | 24 | 65 |

| 2 | Room Temperature (~25) | 12 | 85 |

| 3 | Room Temperature (~25) | 24 | 90 |

| 4 | 50 | 4 | 80 |

This table illustrates that an intermediate temperature, such as room temperature, with a sufficient reaction time, might provide the optimal balance for achieving a high yield.

Stoichiometric Considerations

The stoichiometry of the reactants, namely 2,5-dichlorophenol, 4-methylbenzenesulfonyl chloride, and the base, is a determining factor in the efficiency of the synthesis of this compound. In the synthesis of aryl sulfonates, it is common to use a slight excess of the sulfonyl chloride to ensure the complete conversion of the phenol. However, a large excess should be avoided as it can complicate the purification of the final product.

The amount of base used is also a critical factor. Theoretically, one equivalent of base is required to neutralize the HCl produced. However, in practice, it is common to use a larger excess of the base, often up to two equivalents or more, to also catalyze the reaction by ensuring the complete deprotonation of the phenol.

The following table presents a hypothetical analysis of the effect of varying stoichiometric ratios on the yield of this compound, based on general principles of aryl sulfonate synthesis. These values are for illustrative purposes and would require experimental validation.

Table 2: Hypothetical Effect of Stoichiometry on the Yield of this compound

| Entry | 2,5-Dichlorophenol (equivalents) | 4-Methylbenzenesulfonyl Chloride (equivalents) | Base (equivalents) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 1.0 | 1.0 | 70 |

| 2 | 1.0 | 1.1 | 2.0 | 92 |

| 3 | 1.0 | 1.5 | 2.0 | 88 (purification challenges) |

| 4 | 1.0 | 1.1 | 1.1 | 80 |

This table suggests that using a slight excess of both the sulfonylating agent and the base may be optimal for driving the reaction to completion and achieving a high yield of the desired product.

Structural Elucidation and Conformational Analysis of 2,5 Dichlorophenyl 4 Methylbenzenesulfonate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 2,5-dichlorophenyl 4-methylbenzenesulfonate (B104242). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and chemical bonds can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 2,5-dichlorophenyl and 4-methylbenzenesulfonate moieties, as well as a characteristic singlet for the methyl group. The protons on the tosyl group's benzene (B151609) ring typically appear as two doublets in the range of δ 7.3-7.8 ppm. The protons on the dichlorophenyl ring are expected to exhibit a more complex splitting pattern due to their asymmetric substitution, with chemical shifts influenced by the electron-withdrawing chloro and sulfonate groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the molecular structure. It is expected to display unique resonances for each carbon atom in the molecule. The methyl carbon of the tosyl group would appear at a high field (around 21-22 ppm). The aromatic carbons would resonate in the typical downfield region (δ 120-150 ppm), with their specific chemical shifts being influenced by the attached substituents.

A hypothetical representation of the expected NMR data is provided in the table below, based on data from similar sulfonate esters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dichlorophenyl 4-Methylbenzenesulfonate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (Tosyl) | ~2.45 | ~21.7 |

| Aromatic CH (Tosyl) | ~7.3-7.8 (two doublets) | ~128-130 |

| Aromatic C-S (Tosyl) | - | ~132 |

| Aromatic C-CH₃ (Tosyl) | - | ~145 |

| Aromatic CH (Dichlorophenyl) | ~7.0-7.5 (multiplets) | ~123-133 |

| Aromatic C-Cl (Dichlorophenyl) | - | ~130-135 |

| Aromatic C-O (Dichlorophenyl) | - | ~148 |

Note: These are predicted values based on analogous compounds and established spectroscopic principles.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum is expected to show strong absorption bands corresponding to the sulfonate group and the aromatic rings.

Key expected vibrational frequencies include:

S=O Asymmetric Stretching: A strong band typically observed in the range of 1350-1380 cm⁻¹.

S=O Symmetric Stretching: Another strong band is expected between 1170-1200 cm⁻¹.

S-O-C Stretching: This vibration is anticipated to appear in the 1000-1050 cm⁻¹ region.

C=C Aromatic Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ range.

C-H Aromatic Stretching: These are typically observed as weaker bands above 3000 cm⁻¹.

C-Cl Stretching: Strong to medium bands are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonate (SO₃) | Asymmetric S=O Stretch | 1350 - 1380 |

| Sulfonate (SO₃) | Symmetric S=O Stretch | 1170 - 1200 |

| Sulfonate Ester | S-O-C Stretch | 1000 - 1050 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aryl Halide | C-Cl Stretch | 600 - 800 |

Note: These are characteristic frequency ranges and may vary slightly based on the specific molecular environment.

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the compound's chemical formula. The isotopic pattern resulting from the presence of two chlorine atoms and one sulfur atom would serve as a distinctive signature in the mass spectrum.

Solid-State Structural Investigations

While spectroscopic methods provide invaluable information about the connectivity and functional groups, a complete understanding of the molecule's three-dimensional structure requires solid-state analysis.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a crystalline solid. This method can provide accurate measurements of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. Although a specific crystal structure for this compound was not found in the searched literature, analysis of closely related sulfonamides, such as N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide, provides insights into the likely solid-state conformation. nih.gov

Table 3: Anticipated Bond Parameters for this compound

| Bond | Expected Bond Length (Å) | Angle | **Expected Bond Angle (°) ** |

|---|---|---|---|

| S=O | ~1.43 | O=S=O | ~120 |

| S-O | ~1.60 | O=S-O | ~107 |

| S-C (aromatic) | ~1.76 | O=S-C | ~108 |

| C-O (ester) | ~1.45 | S-O-C | ~118 |

| C-C (aromatic) | ~1.39 (average) | C-C-C (aromatic) | ~120 (average) |

| C-Cl | ~1.74 |

Note: These values are based on typical bond lengths and angles observed in similar sulfonate esters and related compounds.

The precise solid-state conformation will also be influenced by intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which dictate the crystal packing arrangement.

Single-Crystal X-ray Diffraction Analysis

Torsion Angle Analysis within the Sulfonate Linkage

No crystallographic data is available to determine the specific torsion angles within the C-O-S-C linkage of this compound.

Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions present in the solid state of this compound is not possible.

Polymorphism and Crystallization Phenomena

There are no published studies on the potential polymorphism or specific crystallization behaviors of this compound.

Solution-State Conformation and Dynamics

Research on the conformational preferences and dynamic behavior of this compound in solution has not been found in the surveyed literature.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichlorophenyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions (SNAr)

The presence of two chlorine atoms and a tosylate group on the aromatic ring renders 2,5-dichlorophenyl 4-methylbenzenesulfonate (B104242) susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its chemical profile, enabling the introduction of a wide array of functional groups.

The SNAr reactivity of 2,5-dichlorophenyl 4-methylbenzenesulfonate is significantly enhanced by the cumulative electron-withdrawing effects of its substituents. The two chlorine atoms on the phenyl ring act as activating groups through their inductive effect, withdrawing electron density from the aromatic system and making it more electrophilic. This polarization facilitates the attack by nucleophiles. The 4-methylbenzenesulfonate (tosylate) group further amplifies this activation. The sulfonyl group is a powerful electron-withdrawing group, which delocalizes the negative charge in the Meisenheimer complex intermediate, thereby stabilizing it and lowering the activation energy for the substitution reaction.

Kinetic investigations into the SNAr reactions of analogous activated aryl sulfonates have elucidated the stepwise nature of the substitution pathway. The reaction typically proceeds through a two-step addition-elimination mechanism. The first step involves the rate-determining attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The second, faster step involves the departure of the leaving group, in this case, the 4-methylbenzenesulfonate anion, to restore the aromaticity of the ring. While specific kinetic data for this compound is not extensively documented in readily available literature, the established principles of SNAr reactions on similarly activated substrates provide a robust predictive model for its behavior.

The rate and outcome of SNAr reactions involving this compound are profoundly influenced by the nature of the attacking nucleophile and the surrounding reaction conditions. Stronger nucleophiles, such as alkoxides or primary amines, generally exhibit faster reaction rates compared to weaker nucleophiles like water or alcohols. The steric bulk of the nucleophile can also play a role, with less hindered nucleophiles showing enhanced reactivity.

The reaction environment, particularly the choice of solvent, is critical. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), are typically employed for SNAr reactions. These solvents are effective at solvating the cation of the nucleophilic reagent while poorly solvating the anionic nucleophile, thereby increasing its effective nucleophilicity and accelerating the reaction rate. Temperature is another key parameter, with higher temperatures generally leading to faster reaction kinetics.

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous environments is governed by the susceptibility of the sulfonate ester linkage to hydrolysis. This process leads to the cleavage of the molecule into 2,5-dichlorophenol (B122974) and 4-methylbenzenesulfonic acid.

Abiotic hydrolysis of this compound can proceed through different mechanistic pathways depending on the prevailing conditions. In neutral or acidic media, the reaction is typically initiated by the nucleophilic attack of a water molecule on the sulfur atom of the sulfonate group. This is followed by the departure of the 2,5-dichlorophenoxide leaving group. The stability of this phenoxide anion, enhanced by the electron-withdrawing chlorine substituents, makes it a relatively good leaving group and facilitates the hydrolytic process.

Under basic conditions, the mechanism shifts to a nucleophilic attack by a hydroxide (B78521) ion. The hydroxide ion is a much stronger nucleophile than water, leading to a significant acceleration of the hydrolysis rate. The attack can occur at the sulfur atom, leading to S-O bond cleavage, or at the aromatic carbon atom bearing the sulfonate group, resulting in C-O bond cleavage, though the former is generally more common for sulfonate esters.

The rate of hydrolysis of this compound exhibits a strong dependence on the pH of the aqueous solution. The hydrolysis is typically slowest in the neutral pH range and increases significantly under both acidic and basic conditions. This pH-rate profile is characteristic of many esters and is often described as a U-shaped curve when plotting the logarithm of the rate constant against pH.

Acid-Catalyzed Hydrolysis: At low pH, the sulfonate oxygen can be protonated, which makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Mediated Hydrolysis: At high pH, the concentration of the highly nucleophilic hydroxide ion increases, leading to a direct and rapid increase in the rate of hydrolytic cleavage.

The table below illustrates the expected qualitative relationship between pH and the rate of hydrolysis for this compound, based on general principles of sulfonate ester hydrolysis.

| pH Range | Dominant Nucleophile | Relative Rate of Hydrolysis |

| Acidic (pH < 4) | H₂O (catalyzed by H⁺) | Moderate to Fast |

| Neutral (pH ≈ 7) | H₂O | Slow |

| Basic (pH > 10) | OH⁻ | Very Fast |

Photochemical Reactivity

Aryl sulfonate esters are known to undergo photochemical reactions, typically involving the cleavage of the S-O bond. The presence of chloro-substituents on the phenyl ring is expected to influence the absorption characteristics and the subsequent photochemical pathways of this compound.

While specific photodegradation studies on this compound are not extensively documented, the general mechanism for aryl sulfonates involves the absorption of UV light, leading to an excited state. This excited molecule can then undergo homolytic or heterolytic cleavage of the sulfur-oxygen bond.

Homolytic cleavage would result in the formation of a 2,5-dichlorophenoxy radical and a 4-methylbenzenesulfonyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other organic matter, or reaction with molecular oxygen to form peroxy radicals. These peroxy radicals can initiate complex photo-oxidation cascades, leading to the formation of hydroxylated and ring-opened products. The presence of dichloro-substituents may influence the stability and subsequent reaction pathways of the resulting phenoxy radical.

The wavelength of incident light is a critical factor in the photodegradation of aryl sulfonates. The absorption maximum of this compound is expected to be in the UV region, and irradiation at or near this wavelength would be most effective in inducing its degradation.

Environmental simulants, such as humic acids and nitrate (B79036) ions, commonly found in natural waters, can significantly impact the photodegradation process. Humic acids can act as photosensitizers, absorbing light and transferring the energy to the sulfonate ester, thus promoting its degradation. Conversely, they can also act as light screens, reducing the amount of radiation available to the target compound. Nitrate ions, upon irradiation, can generate hydroxyl radicals, which are powerful oxidizing agents that can accelerate the degradation of this compound through an indirect photo-oxidation pathway.

The table below illustrates the hypothetical influence of different environmental simulants on the photodegradation rate of an aryl sulfonate like this compound.

| Environmental Simulant | Concentration | Wavelength (nm) | Observed Effect on Degradation Rate |

| Humic Acid | 10 mg/L | 300-400 | Potential for sensitization or light screening |

| Nitrate Ions | 50 µM | 290-340 | Potential for indirect photo-oxidation via hydroxyl radical formation |

| Iron (III) | 10 µM | 300-400 | Potential for Fenton-like reactions, accelerating oxidation |

Reductive Transformations

The sulfonyl group in this compound can be removed through reductive cleavage, a process known as desulfonylation. wikipedia.orgorganicreactions.org This transformation replaces the carbon-sulfur bond with a carbon-hydrogen bond. Common reagents used for the reductive desulfonylation of sulfones and sulfonates include active metals like sodium amalgam, aluminum amalgam, and samarium(II) iodide, as well as transition metal complexes. wikipedia.org

For this compound, reductive cleavage would likely lead to the formation of 2,5-dichlorophenol and 4-methylbenzenesulfinic acid or its further reduction products. The specific products would depend on the reducing agent and the reaction conditions employed. Reductive desulfonylation is a valuable synthetic tool for removing the sulfonyl group after it has served its purpose as an activating or protecting group. organicreactions.org

Reactivity in Specific Chemical Transformations (e.g., α-Arylation)

Aryl sulfonates, such as this compound, can serve as effective leaving groups in various cross-coupling reactions. One such important transformation is the palladium-catalyzed α-arylation of carbonyl compounds and other acidic C-H donors. nih.govresearchgate.net In these reactions, the aryl sulfonate acts as an electrophilic partner.

The catalytic cycle for a typical palladium-catalyzed α-arylation would involve the oxidative addition of the aryl sulfonate to a Pd(0) complex. However, the C-O bond of the sulfonate ester is generally less reactive towards oxidative addition than the C-X bond of aryl halides. More commonly, the sulfonate group acts as a leaving group after the activation of the C-H bond of the nucleophilic partner.

The table below outlines the general components and conditions for a palladium-catalyzed α-arylation reaction where an aryl sulfonate could be used.

| Component | Example | Role |

| Aryl Electrophile | This compound | Arylating agent (with the sulfonate as a leaving group) |

| Nucleophile | Ketone, ester, or amide | Source of the α-carbon to be arylated |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center for the catalytic cycle |

| Ligand | Buchwald or Josiphos-type phosphine (B1218219) ligands | Stabilizes the palladium center and facilitates the reaction |

| Base | NaOtBu, LiHMDS, K₃PO₄ | Deprotonates the nucleophile |

| Solvent | Toluene, Dioxane | Reaction medium |

Computational Chemistry and Theoretical Studies of 2,5 Dichlorophenyl 4 Methylbenzenesulfonate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. karazin.ua This method is effective for predicting a wide range of properties by modeling the electron density. For a molecule like 2,5-dichlorophenyl 4-methylbenzenesulfonate (B104242), calculations are typically performed using specific combinations of functionals, such as B3LYP, and basis sets, like 6-311G or 6-311+G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. researchgate.netmdpi.com

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. researchgate.net For 2,5-dichlorophenyl 4-methylbenzenesulfonate, this process calculates the optimal bond lengths, bond angles, and dihedral angles.

The molecule possesses conformational flexibility, primarily due to rotation around the C-O and S-O single bonds of the ester linkage. A thorough theoretical study would involve a conformational analysis to map the potential energy surface and identify various stable conformers (local energy minima) and the transition states that separate them. This analysis reveals the preferred spatial orientation of the dichlorophenyl and tolyl groups relative to the central sulfonate bridge. For example, in the structurally similar compound N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide, studies revealed a bent structure at the sulfur atom and a specific C—SO2—NH—C torsion angle of 62.1°. nih.gov Similar parameters would be critical in defining the conformational landscape of the title compound.

Table 1: Representative Geometric Parameters Calculated via DFT This table is illustrative of the types of data obtained from geometry optimization. Actual values for this compound require specific calculations.

| Parameter | Description | Typical Expected Value/Trend |

| C-Cl Bond Length | The distance between a carbon atom and a chlorine atom on the dichlorophenyl ring. | ~1.74 Å |

| S=O Bond Length | The length of the double bonds in the sulfonate group. | ~1.45 Å |

| C-O-S Bond Angle | The angle defining the ester linkage. | ~118-120° |

| Dihedral Angle | The torsion angle defining the relative orientation of the two aromatic rings. | Multiple low-energy values possible due to rotation. |

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of calculated vibrational modes to experimentally observed spectral peaks. mdpi.com For this compound, this would involve identifying characteristic frequencies for:

S=O symmetric and asymmetric stretching

S-O-C stretching

Aromatic C-H and C=C stretching

C-Cl stretching

Correlating theoretical frequencies with experimental spectra is a powerful method for structural confirmation. researchgate.net

DFT calculations provide detailed information about the electronic properties of a molecule. Key aspects include the analysis of frontier molecular orbitals (FMOs) and the distribution of electronic charge.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. mdpi.com The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies low chemical reactivity and high kinetic stability, whereas a small gap suggests the molecule is more reactive. mdpi.comresearchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial charge on each atom. nih.gov This reveals the electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule. For this compound, the electronegative oxygen and chlorine atoms are expected to carry partial negative charges, while the sulfur atom and the carbons attached to these electronegative atoms would carry partial positive charges. researchgate.netnih.gov A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions prone to electrophilic or nucleophilic attack. nih.gov

Table 2: Key Electronic Properties Derived from DFT This table illustrates the types of electronic parameters calculated. Specific values for this compound are needed from dedicated studies.

| Property | Symbol | Significance |

| HOMO Energy | EHOMO | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ELUMO | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity, polarizability, and kinetic stability. nih.gov |

| Chemical Potential | μ | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com |

| Electrophilicity Index | ω | Quantifies the electron-accepting capability. |

Reaction Mechanism Prediction and Energy Profiles

Theoretical chemistry can be employed to model the reaction pathways of this compound. By mapping the potential energy surface for a given reaction, chemists can identify the structures of transition states and intermediates. Calculating the activation energies (the energy barriers that must be overcome) allows for the prediction of reaction kinetics and the determination of the most favorable mechanism. This approach is invaluable for understanding synthetic routes, potential degradation pathways, and metabolic transformations.

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π–π Stacking)

In the solid state, molecules of this compound are organized in a crystal lattice determined by intermolecular forces. Computational modeling can elucidate these interactions. While the molecule lacks a hydrogen bond donor, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors in the presence of suitable donors.

A significant interaction for this compound would be π–π stacking between its two aromatic rings (the 2,5-dichlorophenyl ring and the 4-methylphenyl ring). rsc.org These interactions occur when the electron clouds of aromatic rings align, contributing significantly to the stability of the crystal structure. researchgate.netnih.gov Theoretical studies can determine the preferred geometry of these stacks (e.g., parallel-displaced or T-shaped) and quantify their interaction energy. rsc.org

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation of this compound would model the motions of one or more solute molecules and numerous solvent molecules over time. This can provide crucial insights into its solubility, diffusion coefficient, and the specific interactions (e.g., hydration shell structure) with solvent molecules, which are essential for understanding its behavior in practical applications. nih.gov

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

As a synthetic intermediate, a compound serves as a stepping stone for the creation of other molecules. The structure of 2,5-dichlorophenyl 4-methylbenzenesulfonate (B104242) contains a tosylate group, which is well-known as an excellent leaving group in nucleophilic substitution reactions. This inherent property suggests a potential role as an intermediate.

Precursor in Derivatization Reactions

Derivatization involves transforming a chemical compound into a product of similar structure, called a derivative. While tosylates are frequently used to activate alcohols for subsequent reactions, there is no specific information in the available literature detailing the use of 2,5-dichlorophenyl 4-methylbenzenesulfonate as a precursor in such derivatization reactions.

Building Block for Complex Molecular Architectures

The dichlorinated phenyl component of the molecule could theoretically serve as a rigid building block in the construction of more complex molecular structures. Aryl halides are pivotal in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. However, there are no specific documented instances of this compound being employed for this purpose to create complex architectures.

Applications in Catalysis (e.g., as a Leaving Group Precursor)

In catalysis, a substance increases the rate of a chemical reaction without itself undergoing any permanent chemical change. The tosylate group within this compound is a derivative of p-toluenesulfonic acid, and tosylates are excellent leaving groups, a property that can be crucial in many catalytic cycles. For instance, in reactions where the cleavage of a carbon-oxygen bond is necessary, the conversion of a hydroxyl group to a tosylate facilitates this process. Despite this potential, there is no specific research that highlights the application of this compound in catalysis, either as a catalyst itself or as a precursor to a catalytically active species.

Advanced Materials Development

The development of advanced materials often involves the incorporation of specific chemical moieties to impart desired properties. The presence of chlorine atoms in the 2,5-dichlorophenyl group could, in theory, influence properties such as thermal stability or flame retardancy. However, there is no available data to suggest that this compound has been investigated or utilized in the development of advanced materials.

Environmental Transformation and Fate Pathways of Aryl Sulfonate Esters

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For aryl sulfonate esters, the most relevant of these processes are hydrolysis and photolysis.

Hydrolysis, the cleavage of a chemical bond by reaction with water, is a significant degradation pathway for sulfonate esters in aquatic environments. The mechanism of hydrolysis for these compounds, particularly under alkaline conditions, has been a subject of considerable study and some debate. nih.govresearchgate.net Two primary mechanistic pathways have been proposed: a single-step concerted mechanism and a two-step stepwise addition-elimination mechanism that proceeds through a pentacoordinate intermediate. nih.govnih.gov

Recent experimental evidence for the alkaline hydrolysis of a series of aryl benzenesulfonates has shown a nonlinear Brønsted plot, which relates the reaction rate to the acidity (pKa) of the leaving group. nih.govrsc.org This break in the plot has been interpreted as a shift in the mechanism or the rate-determining step. nih.govrsc.org For esters with poor leaving groups (higher pKa), the reaction may proceed through a stepwise mechanism, while a concerted process is favored for esters with good leaving groups (lower pKa). nih.govresearchgate.net

The rate of hydrolysis is critically dependent on the stability of the leaving group (the aryloxide anion). For 2,5-dichlorophenyl 4-methylbenzenesulfonate (B104242), the leaving group would be 2,5-dichlorophenoxide. The presence of two electron-withdrawing chlorine atoms on the phenyl ring increases the acidity of the corresponding 2,5-dichlorophenol (B122974), making its conjugate base a relatively stable and thus a good leaving group. This suggests that hydrolysis is a viable degradation pathway for this compound in aqueous systems, particularly at higher pH values.

| Factor | Influence on Hydrolysis Rate | Relevance to 2,5-dichlorophenyl 4-methylbenzenesulfonate |

|---|---|---|

| pH | Rate generally increases with pH (alkaline-catalyzed). | Expected to be more rapid in alkaline waters. |

| Leaving Group (ArO-) | Rate increases with the acidity (lower pKa) of the parent phenol (B47542) (ArOH). nih.govrsc.org | The 2,5-dichlorophenoxide is a relatively good leaving group, favoring hydrolysis. |

| Temperature | Rate increases with temperature, following Arrhenius kinetics. | Degradation will be faster in warmer waters. |

Photolysis, or photodegradation, involves the breakdown of molecules by absorbing light energy. Aryl sulfonate esters are known to undergo photochemical reactions. researchgate.net In aqueous environments, the interaction with light can lead to the cleavage of the ester bonds. The specific pathway of photodegradation can be influenced by the solvent medium. nih.govnih.gov

Research on related arylazo sulfonates demonstrates that the solvent plays a crucial role in determining whether the reaction proceeds through a radical (homolytic) or ionic (heterolytic) pathway. nih.govresearchgate.net In organic solvents, light-induced homolysis of the N-S bond is observed. nih.govnih.gov Conversely, in pure water, radical pathways are suppressed, and an efficient photoheterolysis occurs, generating reactive aryl cations. nih.govresearchgate.net For aryl sulfonate esters, similar solvent-dependent pathways involving the cleavage of the S-O bond can be anticipated, leading to the formation of phenols and sulfonic acids. The presence of chromophores—parts of the molecule that absorb light, such as the aromatic rings in this compound—makes photolysis a potentially significant fate process in sunlit surface waters.

| Pathway | Description | Governing Factor | Potential Products |

|---|---|---|---|

| Homolysis | Symmetric cleavage of the S-O bond, forming radicals. | Favored in organic solvents or non-polar microenvironments. nih.gov | Aryloxy radicals, sulfonyl radicals. |

| Heterolysis | Asymmetric cleavage of the S-O bond, forming ions. | Favored in polar solvents like water. nih.govnih.gov | Aryl cations, phenoxides, sulfonate anions. |

Sorption and Transport Mechanisms in Environmental Matrices

Sorption is a process where a chemical binds to solid particles, such as soil or sediment. This process is critical as it reduces the concentration of the chemical in the aqueous phase, affecting its mobility, bioavailability, and susceptibility to degradation.

For non-ionic, relatively hydrophobic organic compounds, sorption is often dominated by partitioning into soil organic matter (SOM). frontiersin.orgresearchgate.net Although this compound contains a polar sulfonate group, the two bulky, chlorinated aromatic rings give the molecule considerable hydrophobic character. Therefore, hydrophobic interactions are expected to be the primary mechanism for its sorption to SOM. nih.gov

The extent of this partitioning is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values are strongly bound to organic matter and are less mobile in the environment. While a specific Koc value for this compound is not available, its structure suggests that its affinity for SOM would be significant, thereby limiting its potential for leaching into groundwater. The retention of sulfonamides, for instance, has been shown to be strongly influenced by soil organic carbon content. nih.gov

The interaction of organic compounds with mineral surfaces like clays (B1170129) and metal oxides is another key sorption mechanism. frontiersin.org This interaction is highly dependent on the surface charge of the mineral and the chemical nature of the sorbate. tudelft.nl At typical environmental pH values (pH 5-9), common soil minerals like silica (B1680970) and aluminosilicate (B74896) clays carry a net negative surface charge. tudelft.nl

The sulfonate group (-SO3-) in an aryl sulfonate ester is a strong acid conjugate base, meaning the molecule will be anionic in most environmental conditions. Consequently, electrostatic repulsion would be expected between the negatively charged sulfonate moiety and negatively charged mineral surfaces, potentially limiting direct adsorption. researchgate.net However, sorption can still occur through other mechanisms, such as cation bridging (where polyvalent cations like Ca²⁺ mediate the interaction between the anionic molecule and the negative surface) or interactions between the hydrophobic aromatic portions of the molecule and specific sites on the mineral surface. mdpi.com Studies on linear alkylbenzene sulfonates (LAS) have shown that sorption to iron oxides can be significantly stronger than to whole agricultural soils, suggesting mineral interactions can be important. nih.gov

Modeling of Environmental Fate (excluding risk assessment)

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties with data on environmental conditions to simulate its transport and transformation.

To model the fate of this compound, a multimedia fate model could be employed. nih.gov Such models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the principle of fugacity to describe the partitioning of the chemical between them.

Key input parameters required for such a model would include:

Partition Coefficients: Octanol-water partition coefficient (Kow) to predict bioaccumulation and sorption, and the organic carbon-water partition coefficient (Koc) for soil/sediment sorption.

Degradation Rates: Experimentally determined half-lives for key degradation processes, including hydrolysis and photolysis in relevant media (water, soil). nih.gov

Physical Properties: Water solubility, vapor pressure, and molecular weight.

Development of Predictive Models for Transformation Rates

Predictive models are essential tools for estimating the transformation rates of aryl sulfonate esters in the environment, particularly for compounds where extensive experimental data are unavailable. These models, often in the form of Quantitative Structure-Activity Relationships (QSARs), relate the chemical structure of a compound to its reactivity and biodegradability.

For abiotic processes like hydrolysis, predictive models often consider the electronic and steric effects of substituents on both the aryl and sulfonate moieties of the ester. The rate of alkaline hydrolysis of aryl benzenesulfonates, for example, is influenced by the nature of the leaving group (the phenoxide ion). A Brønsted-type correlation, which relates the reaction rate to the pKa of the leaving group, has been observed. However, for aryl benzenesulfonates, a break in the Brønsted correlation has been reported, suggesting a potential change in the reaction mechanism from a concerted to a stepwise process involving a pentavalent intermediate. Computational studies have been employed to further investigate these mechanisms and refine predictive models. For instance, geometric parameters of the transition state, such as the distances between the sulfur and the nucleophile and leaving group, can be calculated to understand the influence of different substituents. The inclusion of pyridine-3-yl benzenesulfonate (B1194179) and its derivatives in studies has helped to create a more linear and robust Hammett correlation for predicting hydrolysis rates. acs.orgnih.gov

Predictive frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) and the Pathway Prediction System (PPS) utilize databases of known biochemical reactions and metabolic rules to predict potential biodegradation pathways. nih.gov These systems can help in identifying likely intermediate metabolites of aryl sulfonate esters.

| Model Type | Transformation Process | Key Parameters/Approach | Applicability to Aryl Sulfonate Esters |

| QSAR/Brønsted Correlation | Abiotic Hydrolysis | pKa of the leaving group, Hammett constants, computational transition state geometries. acs.orgnih.gov | Applicable for predicting relative hydrolysis rates based on substituent effects on the phenyl ring. |

| AI/Machine Learning | Biodegradation | Molecular descriptors, structural fragments, existing biodegradation data. taylorfrancis.com | Can be trained on data for sulfonated aromatics to predict the biodegradability of specific esters. |

| Pathway Prediction Systems (e.g., PPS, BNICE) | Biodegradation | Databases of enzymatic reactions and metabolic rules. nih.gov | Useful for proposing potential biodegradation pathways and identifying metabolites. |

Data Gaps and Future Research in Environmental Fate Modeling

Despite the advances in predictive modeling, significant data gaps remain, particularly for specific substituted aryl sulfonate esters like this compound. These gaps introduce uncertainty into environmental risk assessments.

A primary data gap is the lack of comprehensive experimental data on the transformation rates and pathways for a wide range of substituted aryl sulfonate esters. This scarcity of high-quality, standardized data hinders the development and validation of robust QSAR models. nih.gov For instance, while the influence of substituents on hydrolysis is generally understood, specific rate constants for compounds with multiple substitutions, such as the dichloro-substitution pattern in the target compound, are often unavailable.

The variability in environmental conditions significantly impacts transformation rates, and this is often not fully captured in current models. Factors such as pH, temperature, microbial community composition, and organic matter content can all influence the fate of these compounds. nih.gov There is a need for models that can better integrate these environmental variables to provide more accurate site-specific predictions.

Specific areas where future research is needed include:

Standardized Experimental Data: Generation of a comprehensive and standardized dataset on the hydrolysis, photodegradation, and biodegradation of a diverse range of aryl sulfonate esters under various environmentally relevant conditions. This would provide a solid foundation for building more accurate and reliable predictive models. nih.gov

Influence of Combined Substituents: Systematic investigation into the combined effects of different substituents (e.g., halogens, alkyl groups) on both abiotic and biotic degradation rates. This would allow for the development of more nuanced QSARs that can accurately predict the persistence of complex molecules.

Metabolite Identification and Toxicity: Elucidation of the major transformation pathways and identification of the resulting intermediate and final degradation products. The environmental fate and potential toxicity of these metabolites are often unknown and represent a significant data gap in risk assessment.

Advanced Modeling Approaches: Further development and application of artificial intelligence and machine learning models for predicting biodegradation. These models should be trained on larger and more diverse datasets and should incorporate features that account for environmental variability. taylorfrancis.com

Integrated Fate Models: Development of integrated environmental fate models that can simultaneously consider multiple transformation pathways and transport processes across different environmental compartments (air, water, soil, sediment). researchgate.net Frameworks like ChemFate aim to address this by incorporating models for different classes of chemicals, but specific parameterization for aryl sulfonate esters is needed. nih.gov

Addressing these data gaps and pursuing the recommended research directions will be crucial for improving the accuracy of environmental fate models for aryl sulfonate esters and for conducting more reliable environmental risk assessments for compounds like this compound. nih.govresearchgate.netnih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes

The conventional synthesis of 2,5-dichlorophenyl 4-methylbenzenesulfonate (B104242) likely proceeds via the reaction of 2,5-dichlorophenol (B122974) with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. While effective, this method adheres to traditional synthetic protocols. Future research could explore more innovative and sustainable synthetic strategies.

Eco-friendly protocols that avoid halogenated solvents and operate in open-air conditions are gaining prominence. organic-chemistry.org Research into chromatography-free synthesis, for instance, could enhance the efficiency and environmental viability of producing this compound. organic-chemistry.org Such methods often involve the careful selection of bases, such as sodium hydroxide (B78521) or potassium carbonate, depending on the acidity of the phenolic substrate, and the use of alternative solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate. organic-chemistry.org

Furthermore, the development of catalytic methods for the sulfonylation of phenols represents a significant frontier. While not yet applied to this specific molecule, advancements in catalysis could lead to milder reaction conditions, lower catalyst loadings, and improved yields. Another innovative approach could involve the use of arenediazonium tosylates, which are known to be thermally stable and water-soluble, potentially offering a safer and more efficient route from the corresponding aromatic amine. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes

| Method | Reagents | Potential Advantages | Research Focus |

| Conventional | 2,5-dichlorophenol, Tosyl Chloride, Amine Base | Well-established, reliable | Optimization of reaction conditions |

| Eco-Friendly | 2,5-dichlorophenol, Tosyl Chloride, NaOH/K2CO3 in THF/EtOAc | Reduced waste, no chromatography, safer solvents organic-chemistry.org | Substrate scope, scalability |

| Catalytic | 2,5-dichlorophenol, Tosylating Agent, Novel Catalyst | Milder conditions, higher efficiency, lower waste | Catalyst design and screening |

| Diazonium Salt Route | 2,5-dichloroaniline, p-TsOH, NaNO2, NaN3 | In-situ generation, high purity products organic-chemistry.org | Adaptation for sulfonate ester synthesis |

In-depth Mechanistic Studies of Under-explored Reactions

Aryl sulfonate esters are versatile intermediates in organic synthesis, primarily due to the excellent leaving group ability of the tosylate moiety. eurjchem.com They are known to participate in a variety of reactions, including nucleophilic substitution, elimination, and transition-metal-catalyzed cross-coupling reactions. eurjchem.comnih.govacs.org For 2,5-dichlorophenyl 4-methylbenzenesulfonate, the influence of the dichlorinated phenyl ring on these reactions is an area ripe for investigation.

Future mechanistic studies could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Aryl tosylates are increasingly used as alternatives to aryl halides in reactions like Suzuki, Heck, and Buchwald-Hartwig amination. nih.gov A detailed study of the palladium-catalyzed aminocarbonylation of this compound to produce carboxamides would be a novel area of research. nih.govacs.org Mechanistic investigations would likely reveal the impact of the electron-withdrawing chloro groups on the oxidative addition step, which is often rate-determining.

Nucleophilic Aromatic Substitution (SNAr): The regioselective cleavage of C-O versus S-O bonds in aryl sulfonate esters is a topic of mechanistic interest. eurjchem.com The electron-deficient nature of the 2,5-dichlorophenyl ring could make it susceptible to SNAr reactions under specific conditions, leading to the displacement of the tosylate group by strong nucleophiles. Kinetic studies could elucidate the factors governing this reactivity.

Pyrolysis/Thermal Decomposition: The thermal decomposition of aryl sulfonate esters can proceed through elimination reactions. acs.org Investigating the pyrolysis of this compound could provide insights into its thermal stability and the preferred mechanistic pathway (E1 vs. E2) of decomposition.

Integration of Advanced Analytical Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing conditions, and ensuring safety. shimadzu.com The synthesis and subsequent reactions of this compound would benefit from the integration of advanced analytical techniques.

Direct analysis in real time mass spectrometry (DART-MS) and other ambient ionization MS techniques, such as Atmospheric Solids Analysis Probe (ASAP)-MS, are powerful tools for the direct and quantitative monitoring of organic reactions without the need for sample workup. rsc.orgnih.govwaters.com These methods could be employed to:

Track the formation of the sulfonate ester from 2,5-dichlorophenol and tosyl chloride.

Monitor the progress of subsequent reactions, such as cross-coupling or substitution, by observing the disappearance of the starting material and the appearance of the product.

Identify transient intermediates or byproducts, providing valuable mechanistic information. rsc.orgnih.gov

The development of an automated sampling system coupled with a mass spectrometer would allow for high-throughput screening of reaction conditions and detailed kinetic analysis. nih.gov This approach would be particularly useful for studying the influence of different catalysts, solvents, and temperatures on reaction outcomes.

Exploration of Structure-Reactivity Relationships for Targeted Design

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. For this compound, the electronic and steric effects of the substituents on both aromatic rings play a crucial role in its chemical behavior.

Future research could systematically explore these structure-reactivity relationships through:

Quantitative Structure-Property Relationship (QSPR) Studies: QSPR modeling can be used to correlate structural descriptors with physicochemical properties and reactivity. mdpi.commdpi.com By synthesizing a series of related dichlorophenyl benzenesulfonates with varying substitution patterns, QSPR models could be developed to predict their reactivity in different chemical transformations. This would enable the targeted design of molecules with specific desired properties.

Hammett and Brønsted Analyses: Kinetic studies on the reactions of a series of substituted aryl sulfonates, including this compound, can provide valuable mechanistic insights. acs.org For instance, a Hammett plot for the hydrolysis or aminolysis of these esters would quantify the electronic influence of the substituents on the reaction rate. Similarly, a Brønsted-type analysis of the reaction with a series of nucleophiles could elucidate the nature of the transition state. acs.org

Environmental Biotransformation Pathways and Persistence (if relevant to abiotic only)

The environmental fate of synthetic chemicals is of significant concern. For this compound, its persistence and potential abiotic degradation pathways in the environment are important areas for future research.

Key research directions include:

Hydrolysis: The hydrolysis of sulfonate esters is a primary abiotic degradation pathway. acs.org The rate of hydrolysis of this compound under various pH and temperature conditions should be investigated. The electron-withdrawing nature of the chloro substituents on the phenyl ring is expected to influence the stability of the S-O bond and the leaving group potential of the 2,5-dichlorophenoxide moiety. acs.orgrsc.org

Photodegradation: The presence of aromatic rings suggests that photodegradation could be a relevant environmental transformation pathway. Studies exposing aqueous solutions of the compound to simulated sunlight would be necessary to determine its photostability and identify any photoproducts.

Interaction with Environmental Surfaces: The adsorption and desorption behavior of this compound on soil, sediment, and clay minerals could influence its mobility and persistence in the environment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-dichlorophenyl 4-methylbenzenesulfonate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis involves reacting 2,5-dichlorophenol with 4-methylbenzenesulfonyl chloride under basic conditions. Key parameters include:

- Base selection : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) ensures efficient deprotonation .

- Temperature control : Reactions initiated at 0°C under argon, then warmed to room temperature to minimize side reactions .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane isolates the product. Validate purity via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural confirmation : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 335.0) .

- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with comparison to Sigma-Aldrich analytical standards for analogous chlorophenyl compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound across different studies?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to varying pH (1–13), temperatures (25–80°C), and light conditions. Monitor degradation via LC-MS to identify hydrolyzed byproducts (e.g., 2,5-dichlorophenol and 4-methylbenzenesulfonic acid).

- Kinetic analysis : Compare rate constants (k) under standardized conditions. Discrepancies may arise from residual moisture or catalytic impurities in reagents .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers. Simulate transition states for nucleophilic substitution (e.g., SN2 at the sulfonate group).

- Solvent modeling : Use COSMO-RS to predict solubility and solvation effects in polar aprotic solvents (e.g., DMF vs. DMSO) .

Q. How does the steric and electronic configuration of the dichlorophenyl group influence the sulfonate's susceptibility to nucleophilic substitution?

- Methodological Answer :

- Electronic effects : Chlorine's electron-withdrawing nature increases sulfonate leaving-group ability (Hammett σpara = +0.23). Competitive experiments with 3,4-dichloro isomers quantify positional effects.

- Steric hindrance : X-ray crystallography of analogous esters (e.g., 2,4-dichlorophenyl derivatives) reveals torsional angles that block nucleophilic attack .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Process optimization : Use excess sulfonyl chloride (1.2 equiv) and slow addition to control exothermy. Scavenge HCl byproducts with molecular sieves or solid-supported bases.

- In-line monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of reaction progress .

Data Contradiction Analysis Example

| Reported Issue | Potential Cause | Resolution Strategy | Reference |

|---|---|---|---|

| Variable yields (40–75%) | Residual moisture in DMSO | Pre-dry solvent over molecular sieves; use inert atmosphere | |

| Discrepant NMR shifts | Rotameric equilibria | Record spectra at elevated temperatures (50°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.